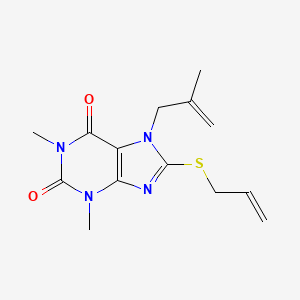![molecular formula C19H18N6O B2724061 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1795441-19-8](/img/structure/B2724061.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 . One of the compounds in this series exhibited potent FGFR inhibitory activity . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Synthesis Analysis
The synthesis of these derivatives involves a structure-based design strategy . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was modified with a group that could provide a hydrogen bond acceptor of suitable size .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound exhibits potent activities against FGFR1, 2, and 3 . It has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on compounds with similar structural motifs, such as triazoles, pyrroles, and pyridines, highlights their significance in the synthesis of novel derivatives with potential anticancer and anti-inflammatory properties. For example, the study by Rahmouni et al. (2016) discusses the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in drug development and therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activities
Another aspect of these compounds' applications is their antimicrobial activity. The synthesis of new derivatives and the evaluation of their antibacterial and antifungal activities suggest that these compounds could serve as leads for developing new antimicrobial agents. For instance, the work by Patel and Patel (2015) on heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives showed promising antibacterial activities against various bacteria and fungi (Patel & Patel, 2015).
Material Science and Imaging
Compounds with triazole and pyridine units have also found applications in material science and imaging. The synthesis of novel lanthanide complexes for MRI and NIR luminescence activities by Bonnet et al. (2012) illustrates the potential of such compounds in enhancing imaging techniques and developing new materials with specialized properties (Bonnet et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively . This interaction results in the inhibition of cell proliferation, induction of apoptosis, and significant reduction in the migration and invasion abilities of cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action inhibits this pathway, thereby disrupting these downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial properties for subsequent optimization .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, induction of apoptosis, and significant reduction in the migration and invasion abilities of cancer cells . These effects are primarily observed in vitro, such as in breast cancer 4T1 cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(17-14-22-25(23-17)16-7-2-1-3-8-16)21-11-5-12-24-13-9-15-6-4-10-20-18(15)24/h1-4,6-10,13-14H,5,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWBAPSUEGOHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

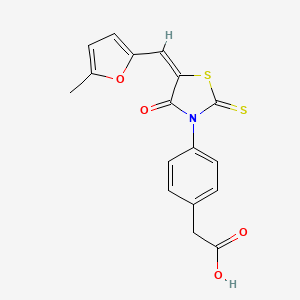
![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)
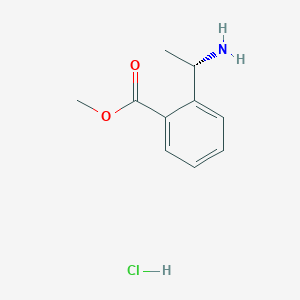
![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

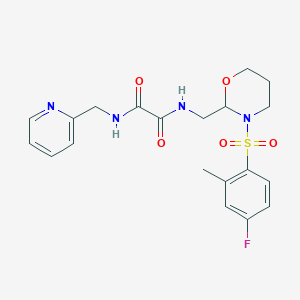
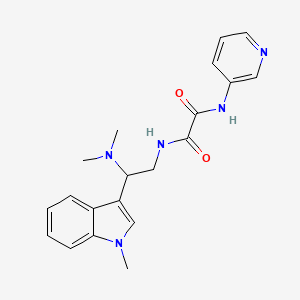
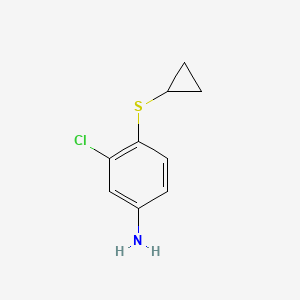
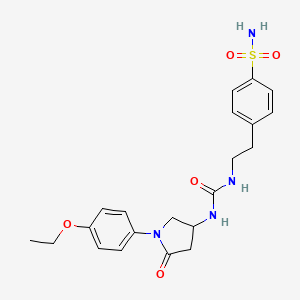
![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)
![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)
